3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol
Description
Properties
IUPAC Name |
3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c10-7-1-3-9(5-6-9)4-2-8-11/h10-11H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNRAURZFRXXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCCO)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via Simmons-Smith Reaction
The Simmons-Smith reaction, employing a zinc-copper couple and diiodomethane, is a classical method for cyclopropane ring formation. For 3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol, this approach requires a precursor with two allylic alcohol moieties. A proposed synthetic route involves:
-
Protection of Hydroxyl Groups :
The hydroxyl groups of 3-hydroxypropan-1-ol are protected as tert-butyldimethylsilyl (TBS) ethers to prevent undesired side reactions during cyclopropanation . -
Alkene Substrate Preparation :
The protected diol is converted to a diene via elimination or cross-metathesis. For example, treatment with mesyl chloride followed by base-induced elimination yields 1,5-heptadiene derivatives. -
Cyclopropanation :
Reaction with diiodomethane and Zn(Cu) generates the cyclopropane ring. The stereoelectronic environment of the diene dictates regioselectivity, favoring geminal substitution due to orbital alignment . -
Deprotection :
The TBS groups are cleaved using tetra-n-butylammonium fluoride (TBAF), yielding the target diol.
Key Considerations :
-
Yield optimization requires strict control of reaction temperature and stoichiometry.
-
Competing side reactions, such as over-addition or ring-opening, are mitigated by slow reagent addition .
Corey-Chaykovsky Cyclopropanation
The Corey-Chaykovsky reaction, utilizing sulfonium ylides, offers an alternative route for cyclopropane synthesis from α,β-unsaturated carbonyl compounds.
-
Diketone Synthesis :
A 1,3-diketone precursor, such as 3-oxopentane-1,5-dione, is prepared via Claisen condensation of ethyl acetoacetate. -
Ylide Generation :
Dimethylsulfonium methylide is generated in situ from trimethylsulfonium iodide and sodium hydride in dimethyl sulfoxide (DMSO) . -
Cyclopropanation :
The ylide reacts with the diketone, inducing ring closure to form a cyclopropane-1,1-dicarbonyl intermediate. -
Reduction of Carbonyl Groups :
The diketone is reduced to a diol using sodium borohydride (NaBH4) in methanol, followed by acid workup to yield the final product.
Advantages :
-
High stereochemical control due to the concerted mechanism of ylide addition.
Nucleophilic Substitution on Cyclopropane Dihalides
This method leverages the reactivity of geminal dihalides for nucleophilic displacement.
-
Cyclopropane Dihalide Synthesis :
1,1-Dibromocyclopropane is synthesized via cyclopropanation of 1,1-dibromoethylene using a transition metal catalyst. -
Grignard Reaction :
Two equivalents of 3-hydroxypropylmagnesium bromide are reacted with the dihalide in tetrahydrofuran (THF). The hydroxyl groups are protected as TBS ethers prior to reaction . -
Deprotection :
The TBS groups are removed using TBAF, yielding the diol.
Challenges :
-
Cyclopropane dihalides are highly strained and prone to ring-opening under strong nucleophilic conditions.
-
Steric hindrance at the geminal position may limit reaction efficiency .
Hydrogenation of Diene Precursors
Catalytic hydrogenation offers a route to cyclopropanes via partial saturation of conjugated dienes.
-
Diene Synthesis :
A diene functionalized with two 3-hydroxypropyl groups is prepared via Wittig olefination or Horner-Wadsworth-Emmons reaction. -
Partial Hydrogenation :
Selective hydrogenation over a palladium catalyst under high pressure (3–5 MPa) induces cyclopropane formation . -
Workup :
The crude product is purified via column chromatography using ethyl acetate/hexane gradients.
Limitations :
-
Competing full hydrogenation to alkanes necessitates precise control of reaction duration and catalyst loading.
-
Low yields due to thermodynamic instability of the cyclopropane ring .
Borane-Mediated Cyclopropanation
Inspired by methodologies in Result , this approach employs borane-THF complexes for simultaneous reduction and cyclopropanation.
-
Ketone Intermediate :
A diketone precursor, such as 1,1-diacetylcyclopropane, is synthesized via Friedel-Crafts acylation. -
Borane Reduction :
Treatment with borane-THF reduces the ketones to secondary alcohols while preserving the cyclopropane ring. -
Chain Extension :
The resulting diol undergoes Williamson ether synthesis with 1-bromo-3-hydroxypropane to introduce the hydroxypropyl groups.
Optimization Notes :
-
Excess borane ensures complete reduction of carbonyl groups.
-
Acidic workup (e.g., HCl) quenches residual borane and protonates the alcohol .
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Drawbacks |
|---|---|---|---|---|
| Simmons-Smith | 45–60 | 12–24 | High regioselectivity | Sensitive to moisture |
| Corey-Chaykovsky | 50–70 | 6–12 | Mild conditions, scalable | Requires anhydrous reagents |
| Nucleophilic Substitution | 30–45 | 24–48 | Straightforward mechanism | Low efficiency for geminal substitution |
| Hydrogenation | 25–40 | 6–18 | No protecting groups needed | Competing side reactions |
| Borane-Mediated | 55–65 | 8–16 | Simultaneous reduction and cyclopropanation | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropyl alkanes.
Substitution: Formation of cyclopropyl halides or amines.
Scientific Research Applications
Chemistry
Building Block in Organic Synthesis
- 3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol serves as a versatile building block in organic synthesis. It can be utilized in the preparation of various derivatives through functional group transformations such as oxidation, reduction, and substitution reactions.
Reagent in Chemical Reactions
- The compound is employed as a reagent in numerous chemical reactions due to its ability to participate in nucleophilic substitutions and eliminations, making it valuable for synthesizing complex organic molecules.
Biology
Biological Activity Studies
- Research has indicated that this compound exhibits potential biological activity, particularly in interactions with biomolecules. Its hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing their structural and functional properties.
Cell Culture Applications
- As noted by Biosynth, this compound can function as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5, which is critical for cellular functions and experiments .
Medicine
Therapeutic Potential
- Investigations into the therapeutic properties of this compound are ongoing. Its unique structure suggests possible applications in drug development, particularly for conditions requiring modulation of biological pathways influenced by cyclopropyl-containing compounds.
Precursor for Drug Development
- The compound may serve as a precursor for synthesizing new pharmaceutical agents, leveraging its reactivity to create derivatives with enhanced biological activity.
Industry
Production of Specialty Chemicals
- In industrial settings, this compound is utilized in the manufacture of specialty chemicals. Its ability to undergo various chemical transformations allows for the production of tailored compounds for specific applications.
A study conducted on the interactions of this compound with various protein targets revealed significant binding affinities that suggest its potential use as a lead compound for drug design targeting specific diseases.
Case Study 2: Industrial Application
In an industrial context, a manufacturer reported successful use of this compound in synthesizing a series of specialty chemicals that demonstrated improved performance characteristics compared to traditional compounds.
Mechanism of Action
The mechanism of action of 3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl group can also interact with hydrophobic regions of proteins and enzymes, affecting their activity .
Comparison with Similar Compounds
3-[2-(3-Hydroxypropyl)-1,3-dioxolan-2-yl]propan-1-ol (CAS: 5694-96-2)
3-(1H-Pyrrol-1-yl)propan-1-ol (CAS: 50966-69-3)
3-(3-Hydroxypropylamino)propan-1-ol (CAS: 14002-33-6)
- Structure : Contains an amine-linked hydroxypropyl chain instead of cyclopropane .
- Molecular Formula: C₆H₁₅NO₂ (MW: 133.19 g/mol).
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Water Solubility | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 156.22 | Moderate | 0.5–1.2 | Cyclopropane, two -OH groups |
| 3-[2-(3-Hydroxypropyl)-1,3-dioxolan-2-yl]propan-1-ol | 188.22 | High | -0.3–0.3 | Dioxolane, two -OH groups |
| 3-Methylthiopropanol (CAS: 505-10-2) | 106.19 | Low | 1.5–2.0 | Methylthio (-SMe), -OH group |
| Dihydroconiferyl alcohol | 182.22 | Slightly soluble | 1.0–1.5 | Methoxyphenol, -OH group |
Key Observations :
- The cyclopropane in the target compound reduces polarity compared to dioxolane analogs but increases strain-related reactivity.
- Methoxyphenol derivatives (e.g., dihydroconiferyl alcohol ) exhibit lower solubility due to aromaticity and methoxy groups.
Anti-Proliferative Activity
- Benzimidazolium salts with hydroxypropyl substituents (e.g., 2-(3-hydroxypropyl)-N,N′-bis(arylmethyl)-benzimidazolium salts) show anti-proliferative activity, suggesting hydroxypropyl groups may enhance bioactivity .
Biological Activity
3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol is a compound of interest in medicinal chemistry and pharmacology due to its unique structural characteristics, which include a cyclopropyl moiety and a hydroxypropyl group. These features suggest potential interactions with biological systems, making it a candidate for further investigation in drug development and therapeutic applications.
The chemical formula for this compound is , and its molecular structure allows for various chemical reactions, including oxidation, reduction, and substitution. The presence of hydroxyl groups enables hydrogen bonding with biological molecules, while the cyclopropyl group contributes to hydrophobic interactions with proteins and enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their conformation and activity. Additionally, the cyclopropyl structure may facilitate interactions with hydrophobic regions in proteins, potentially modulating enzymatic functions or receptor activities.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance, it has been investigated as a potential inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in various cancers. In vitro assays demonstrated that derivatives of this compound exhibited significant antiproliferative effects on cancer cell lines, suggesting its role as a scaffold for developing more potent BCL6 inhibitors .
Antimicrobial Properties
The compound's antimicrobial activity has also been evaluated against various pathogens. Preliminary tests indicated that it possesses moderate antibacterial properties against gram-positive bacteria such as Staphylococcus aureus. However, its efficacy was lower compared to other known antimicrobial agents .
Study on BCL6 Inhibition
In a study examining the inhibition of BCL6, compounds based on the structure of this compound were synthesized and tested for their potency. The lead compound showed an IC50 value of approximately 12 nM in cellular assays, indicating strong activity against BCL6-high expressing cell lines while maintaining selectivity over lower expressing lines .
Pharmacokinetic Profiling
Pharmacokinetic studies have revealed insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. It demonstrated favorable solubility and permeability profiles in preliminary assessments, suggesting potential for oral bioavailability. Further investigations are needed to optimize its pharmacokinetic properties for clinical applications .
Comparative Analysis
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | IC50 (nM) | Biological Activity |
|---|---|---|
| 3-[1-(2-hydroxyethyl)cyclopropyl]ethanol | 150 | Moderate BCL6 inhibition |
| 3-[1-(4-hydroxybutyl)cyclopropyl]butanol | 100 | Antimicrobial activity |
| This compound | 12 | Potent BCL6 inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol, and how can reaction yields be optimized?
- Methodological Answer : The compound’s cyclopropane ring and hydroxypropyl groups necessitate multi-step synthesis. A common approach involves cyclopropanation of allylic alcohols via Simmons-Smith reactions, followed by hydroxypropyl functionalization using nucleophilic substitution or Grignard reactions. For yield optimization, control reaction temperature (e.g., −78°C for cyclopropane stability) and employ catalysts like Cu(OTf)₂ to enhance regioselectivity . Characterization via NMR (¹H/¹³C) and HPLC-MS ensures purity (>95%), as impurities from incomplete cyclopropanation can skew downstream results .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Methodological Answer : Conflicting data on stereochemistry or substituent positions can arise due to the compound’s strained cyclopropane ring. Use NOESY NMR to clarify spatial relationships between the cyclopropane and hydroxypropyl groups. X-ray crystallography is recommended for absolute configuration determination, though crystallization may require co-crystallizing agents like crown ethers .
Q. What are the primary applications of this compound in foundational biochemical assays?
- Methodological Answer : Its hydroxyl groups enable hydrogen bonding with enzymes, making it a substrate for dehydrogenase assays. For example, monitor NAD⁺/NADH conversion at 340 nm to assess activity in alcohol dehydrogenase systems. Ensure buffer pH (7.4) aligns with physiological conditions to maintain enzyme stability .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the cyclopropane ring’s strain energy (~27 kcal/mol) and predict sites for electrophilic attack. Molecular dynamics simulations (AMBER force fields) can assess interactions with enzymes like cytochrome P450, identifying potential metabolic pathways .
Q. What experimental designs address contradictions in reported enzymatic inhibition data?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., acetylcholinesterase inhibition) may stem from assay conditions. Standardize protocols:
- Use identical enzyme sources (e.g., human recombinant vs. bovine-derived).
- Control for solvent effects (DMSO ≤0.1% v/v).
- Validate via orthogonal assays (Ellman’s method vs. fluorescence-based) .
Q. How does the compound’s steric profile influence its utility in polymer chemistry?
- Methodological Answer : The cyclopropane ring introduces rigidity, while hydroxypropyl groups enhance hydrophilicity. Test copolymerization with acrylates via radical initiators (AIBN, 70°C). Gel permeation chromatography (GPC) reveals molecular weight distributions, and DSC measures glass transition temperatures (Tg) to correlate structure with thermal stability .
Q. What strategies mitigate racemization during asymmetric synthesis of enantiomerically pure derivatives?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases from Candida antarctica) can enforce enantioselectivity. Monitor optical rotation ([α]D²⁵) and use chiral HPLC (Chiralpak AD-H column) to verify enantiomeric excess (>99%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
